molecular formula C15H9NO4S B2724319 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-76-2

1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2724319
CAS No.: 877811-76-2
M. Wt: 299.3
InChI Key: TXTWBKAZZFZMBG-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one is a complex organic compound that features a benzodioxole ring fused with a benzothiazole ring

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxole-5-carbonyl)piperidine: This compound also features a benzodioxole ring but is conjugated to a piperidine ring instead of a benzothiazole ring.

    2-[(2H-1,3-Benzodioxole-5-carbonyl)amino]phenyl 4-fluorobenzene-1-sulfonate: This compound has a similar benzodioxole structure but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of the benzodioxole and benzothiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-14(9-5-6-12-13(7-9)20-8-19-12)16-11-4-2-1-3-10(11)15(18)21-16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTWBKAZZFZMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N3C4=CC=CC=C4C(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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